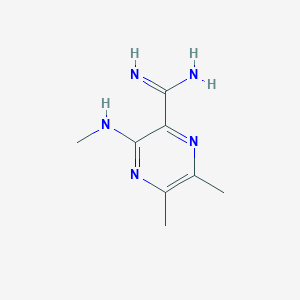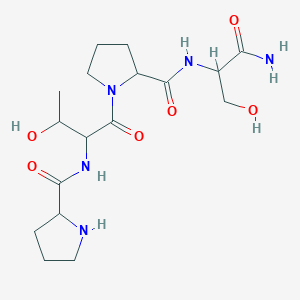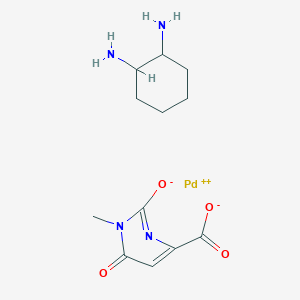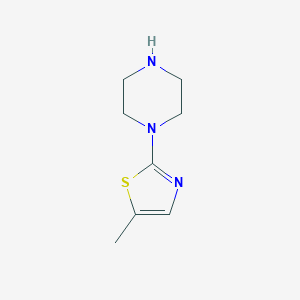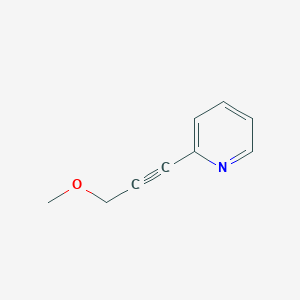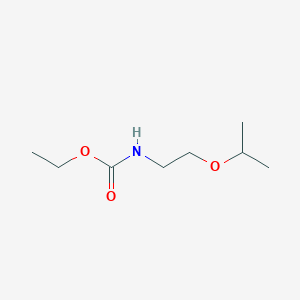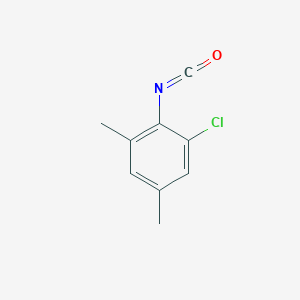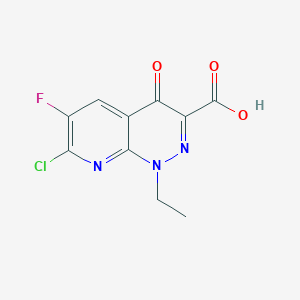
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 is involved in the signaling pathway of cytokines that play a crucial role in the differentiation, proliferation, and activation of immune cells. By inhibiting JAK3, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid can reduce the production of cytokines and prevent the activation of immune cells, thereby suppressing the autoimmune response.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has been shown to effectively reduce the symptoms of autoimmune diseases in preclinical and clinical studies. It can reduce the levels of inflammatory cytokines, such as interleukin-2, interleukin-6, and interferon-gamma, and prevent the activation of T cells and B cells. However, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid can also have some adverse effects, such as increased risk of infections, lymphoma, and other malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has several advantages for lab experiments, such as its high selectivity and potency for JAK3 inhibition, its ability to reduce the production of multiple cytokines, and its potential for oral administration. However, 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid also has some limitations, such as its potential for off-target effects, its limited solubility in water, and its potential for inducing drug resistance.
Direcciones Futuras
There are several future directions for research on 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid, such as exploring its potential for combination therapy with other immunosuppressive agents, investigating its effects on other autoimmune diseases, and developing more potent and selective JAK3 inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid in clinical settings.
Métodos De Síntesis
The synthesis of 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid involves the reaction of 5-chloro-6-fluoro-1H-indole-2-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by a cyclization reaction with hydrazine hydrate and chloroacetyl chloride. The resulting product is then treated with sodium hydroxide to obtain 7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid in high yield.
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It acts as a selective inhibitor of Janus kinase 3 (JAK3), which is involved in the signaling pathway of cytokines that play a crucial role in the pathogenesis of autoimmune diseases.
Propiedades
Número CAS |
120876-49-5 |
|---|---|
Nombre del producto |
7-Chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid |
Fórmula molecular |
C10H7ClFN3O3 |
Peso molecular |
271.63 g/mol |
Nombre IUPAC |
7-chloro-1-ethyl-6-fluoro-4-oxopyrido[2,3-c]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClFN3O3/c1-2-15-9-4(3-5(12)8(11)13-9)7(16)6(14-15)10(17)18/h3H,2H2,1H3,(H,17,18) |
Clave InChI |
PSUFBQFTDKTEGL-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC(=C(C=C2C(=O)C(=N1)C(=O)O)F)Cl |
SMILES canónico |
CCN1C2=NC(=C(C=C2C(=O)C(=N1)C(=O)O)F)Cl |
Otros números CAS |
120876-49-5 |
Sinónimos |
7-CFEDOPP 7-chloro-6-fluoro-1-ethyl-1,4-dihydro-4-oxopyrido(2,3-c)pyridazine-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




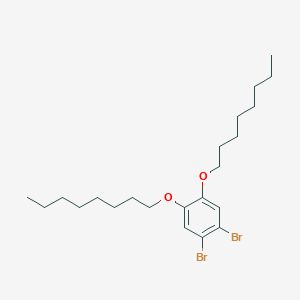
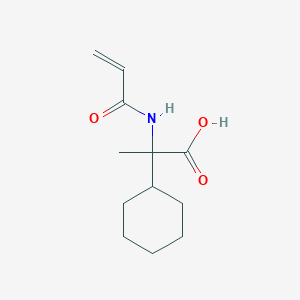
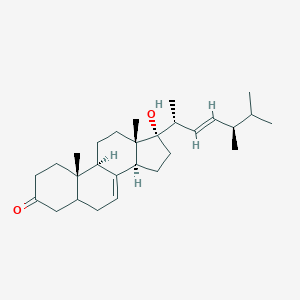
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
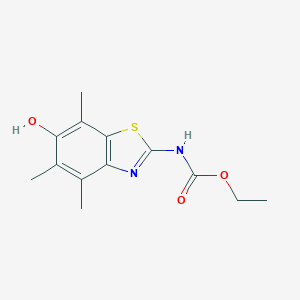
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
